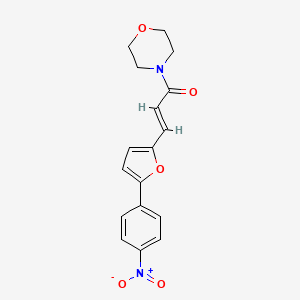

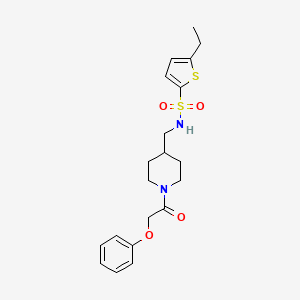

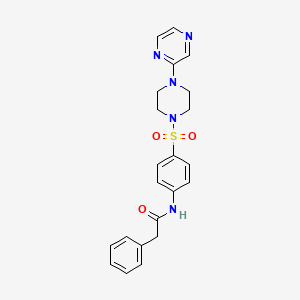

![molecular formula C19H23N5O5S B2515534 N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide CAS No. 1170793-12-0](/img/structure/B2515534.png)

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide, is a complex molecule that may be related to the benzamide class of compounds. Benzamides are known for their potential biological applications, particularly in the field of medicinal chemistry, due to their ability to bind nucleotide protein targets . While the specific compound is not directly reported in the provided papers, the structural motifs such as the pyrazolo[3,4-b]pyridine core are present in related compounds, suggesting potential biological activity and relevance in drug discovery .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves the use of starting materials with significant interest in drug chemistry, such as 4-aminophenazone, also known as antipyrine . The synthesis process can include reactions under microwave irradiation, which has been employed to create compounds with the pyrazolo[3,4-b]pyridine system . This method may be applicable to the synthesis of the compound of interest, although specific details would require further investigation.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, particularly those with a pyrazolo[3,4-b]pyridine system, has been studied. For instance, a related compound has been reported where all atoms of the pyrazolo[3,4-b]pyridine system, except for two adjacent carbon atoms, lie in one plane. The deviations of these carbon atoms from the plane are significant and may influence the compound's binding properties . This structural information is crucial for understanding the molecular interactions and potential biological activity of the compound.

Chemical Reactions Analysis

Benzamide derivatives have been shown to possess inhibitory potential against various enzymes, such as alkaline phosphatases and ecto-5'-nucleotidases . These inhibitory activities suggest that the compound of interest may also participate in chemical reactions that modulate enzyme function, which is a common mechanism of action for many drugs. The specific chemical reactions and interactions of this compound would need to be empirically determined.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the planarity of the pyrazolo[3,4-b]pyridine system and the presence of substituents such as chlorophenyl groups can affect the compound's solubility, stability, and overall reactivity . Additionally, the presence of a morpholinosulfonyl group in the compound of interest could further modify its properties, potentially enhancing its solubility or metabolic stability. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, particularly those incorporating pyrazole, pyridine, and benzamide moieties, are of significant interest in scientific research due to their diverse applications, including their roles in medicinal chemistry and material science. For example, the synthesis of novel heterocyclic derivatives, such as pyrazolopyrimidines and azolopyridines, has been explored for potential biological applications, including antimicrobial and anticancer activities (Ho & Suen, 2013). These compounds are synthesized through intramolecular cyclization reactions, showcasing the chemical versatility of heterocyclic frameworks.

Molecular Interaction Studies

Understanding the molecular interactions of heterocyclic compounds with biological targets is crucial for drug design and discovery. Studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into the conformational preferences and binding modes of heterocyclic compounds with cannabinoid receptors (Shim et al., 2002). Such studies are instrumental in guiding the development of new therapeutic agents.

Anticancer Research

The exploration of heterocyclic compounds for anticancer applications has led to the identification of potential anticancer agents. Novel tetrahydronaphthalene derivatives have been studied for their ability to induce apoptosis in cancer cells, specifically colon cancer HCT-116 cells, through the intrinsic apoptosis pathway (Gamal-Eldeen et al., 2014). This research demonstrates the potential of structurally complex heterocyclic compounds in cancer therapy.

Antimicrobial and Antifungal Activities

The synthesis of pyrazole-containing s-triazine derivatives has been pursued, with some compounds exhibiting antimicrobial and antifungal activities (Sharma et al., 2017). These studies highlight the potential of heterocyclic compounds in addressing microbial resistance and developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O5S/c1-12-11-15(25)20-18-16(12)17(22-23(18)2)21-19(26)13-3-5-14(6-4-13)30(27,28)24-7-9-29-10-8-24/h3-6,12H,7-11H2,1-2H3,(H,20,25)(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMZOEJODXQQAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=C1C(=NN2C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

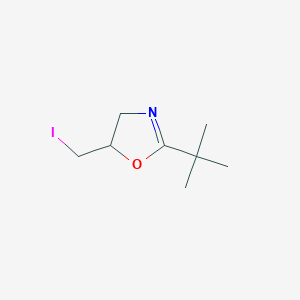

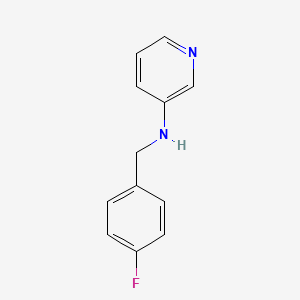

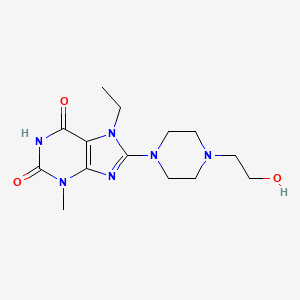

![Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2515455.png)

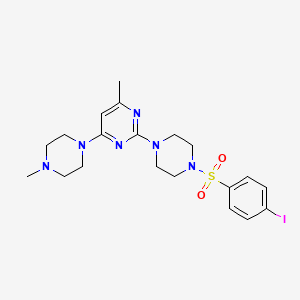

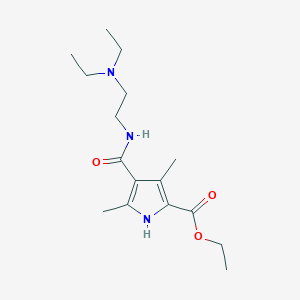

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)

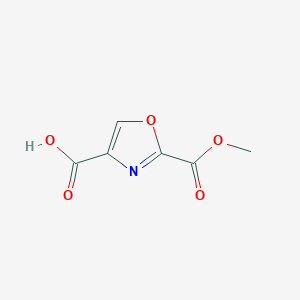

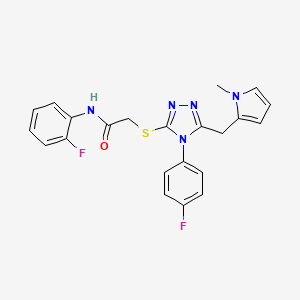

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515463.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2515465.png)